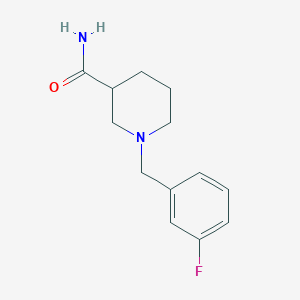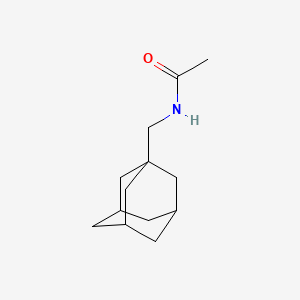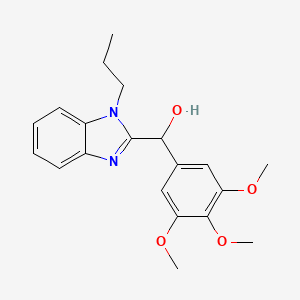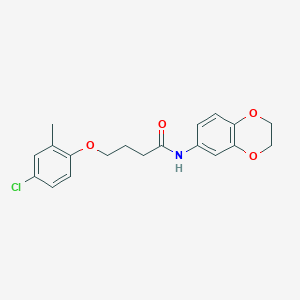![molecular formula C19H21NO3 B4986181 2-[3-(4-morpholinyl)-3-oxo-1-phenylpropyl]phenol](/img/structure/B4986181.png)
2-[3-(4-morpholinyl)-3-oxo-1-phenylpropyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(4-morpholinyl)-3-oxo-1-phenylpropyl]phenol, also known as MORPHO, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MORPHO is a small molecule that belongs to the class of compounds known as phenols. It has a molecular weight of 365.47 g/mol and a chemical formula of C21H23NO3.
作用机制
The exact mechanism of action of 2-[3-(4-morpholinyl)-3-oxo-1-phenylpropyl]phenol is not fully understood, but it is thought to act through a variety of pathways in the body. One proposed mechanism of action is through the modulation of various neurotransmitters in the brain, including dopamine and serotonin. 2-[3-(4-morpholinyl)-3-oxo-1-phenylpropyl]phenol has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2-[3-(4-morpholinyl)-3-oxo-1-phenylpropyl]phenol has been shown to have a variety of biochemical and physiological effects in animal models. One of the most notable effects is its ability to enhance cognitive function, including memory and learning. 2-[3-(4-morpholinyl)-3-oxo-1-phenylpropyl]phenol has also been shown to have neuroprotective effects, including the ability to protect against oxidative stress and to reduce inflammation in the brain. In addition, 2-[3-(4-morpholinyl)-3-oxo-1-phenylpropyl]phenol has been shown to have anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.
实验室实验的优点和局限性
One of the main advantages of 2-[3-(4-morpholinyl)-3-oxo-1-phenylpropyl]phenol for lab experiments is its versatility, as it can be used in a wide range of research areas. Additionally, 2-[3-(4-morpholinyl)-3-oxo-1-phenylpropyl]phenol is relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, one of the limitations of 2-[3-(4-morpholinyl)-3-oxo-1-phenylpropyl]phenol is its potential toxicity, as it has been shown to have cytotoxic effects on some cell lines in vitro. Therefore, researchers must use caution when working with 2-[3-(4-morpholinyl)-3-oxo-1-phenylpropyl]phenol and ensure that appropriate safety measures are in place.
未来方向
There are several potential future directions for research on 2-[3-(4-morpholinyl)-3-oxo-1-phenylpropyl]phenol. One area of interest is in the development of new drugs based on the structure of 2-[3-(4-morpholinyl)-3-oxo-1-phenylpropyl]phenol, which could have potential applications in the treatment of neurodegenerative diseases and cancer. Additionally, further research is needed to fully elucidate the mechanism of action of 2-[3-(4-morpholinyl)-3-oxo-1-phenylpropyl]phenol and to better understand its biochemical and physiological effects. Finally, there is a need for additional studies to determine the safety and toxicity of 2-[3-(4-morpholinyl)-3-oxo-1-phenylpropyl]phenol in vivo, which will be important for the development of any potential therapeutic applications.
合成方法
The synthesis of 2-[3-(4-morpholinyl)-3-oxo-1-phenylpropyl]phenol is a multi-step process that involves the use of various reagents and solvents. One of the most commonly used methods for synthesizing 2-[3-(4-morpholinyl)-3-oxo-1-phenylpropyl]phenol involves the reaction of 3-(4-morpholinyl)-3-oxo-1-phenylpropylamine with phenol in the presence of a catalyst such as HCl or H2SO4. The resulting product is then purified using techniques such as column chromatography or recrystallization.
科学研究应用
2-[3-(4-morpholinyl)-3-oxo-1-phenylpropyl]phenol has been studied for its potential applications in a wide range of scientific research areas, including neuroscience, cancer research, and drug discovery. One of the most promising applications of 2-[3-(4-morpholinyl)-3-oxo-1-phenylpropyl]phenol is in the field of neuroscience, where it has been shown to have neuroprotective effects and to enhance cognitive function in animal models. 2-[3-(4-morpholinyl)-3-oxo-1-phenylpropyl]phenol has also been studied for its potential anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.
属性
IUPAC Name |
3-(2-hydroxyphenyl)-1-morpholin-4-yl-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c21-18-9-5-4-8-16(18)17(15-6-2-1-3-7-15)14-19(22)20-10-12-23-13-11-20/h1-9,17,21H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVKIFYWDXYFIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Hydroxyphenyl)-1-(morpholin-4-yl)-3-phenylpropan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4986099.png)
![6-(1-azepanyl)-N-[2-(methylthio)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4986110.png)
![ethyl 4-{3-[4-(2-fluorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4986126.png)


![2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-{2-[3-(trifluoromethyl)phenyl]ethyl}acetamide](/img/structure/B4986139.png)

![8-iodo-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B4986150.png)


![N,N'-bis(2-{[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]amino}ethyl)ethanediamide](/img/structure/B4986167.png)

![N-[4-(aminocarbonyl)phenyl]-4-fluorobenzamide](/img/structure/B4986185.png)
![(3aS*,5S*,9aS*)-2-(3-methoxyphenyl)-5-(4-methoxyphenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4986192.png)